molecular formula C23H17ClFN3S2 B3003290 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 338961-01-6

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B3003290
CAS No.: 338961-01-6
M. Wt: 453.98
InChI Key: GSKPGTVXIAPGOH-UHFFFAOYSA-N
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Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C23H17ClFN3S2 and its molecular weight is 453.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, including variations of the core compound, were synthesized and their molecular structures analyzed using various spectroscopic techniques. The cytotoxicity of these compounds against cancer cell lines was evaluated, showing selective activity, with variations in substituents influencing cytotoxic effects (Stolarczyk et al., 2018).

  • Vibrational Spectroscopic Analysis : The vibrational properties of similar compounds were investigated using FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and potential applications in chemotherapeutics (Alzoman et al., 2015).

Biological and Pharmacological Applications

  • Antitumor Activity : Pyrimidine derivatives have shown significant antitumor activities, with various functional groups enhancing their effectiveness against different cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antibacterial Activity : Pyrimidine-containing derivatives demonstrated substantial inhibitory effects against various bacterial strains, indicating their potential as novel antibacterial agents (Su et al., 2020).

  • Anti-Inflammatory and Analgesic Properties : Certain pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with specific substitutions contributing to their efficacy (Muralidharan et al., 2019).

Molecular Docking and Quantum Chemical Studies

  • Molecular Docking Studies : Investigations into the interactions of these compounds with biological targets through molecular docking studies have provided insights into their potential mechanisms of action, particularly in antiviral applications (Mary et al., 2020).

  • Quantum Chemical Analysis : Quantum chemical studies, including NBO analysis and vibrational spectroscopy, have been conducted to understand the molecular structure and interactions of these compounds, revealing their potential in drug development (Haress et al., 2015).

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKPGTVXIAPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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